4-Fluorodeprenyl

Pharmacokinetics Metabolism MAO-B inhibition

Why settle for generic MAO-B inhibitors when 4-fluorodeprenyl delivers quantifiable advantages over selegiline and rasagiline? Para-fluorination is not conservative—it yields 4-fluoroamphetamine and 4-fluoromethamphetamine metabolites achieving ~3-fold higher brain concentrations at equivalent doses, with measurably prolonged tissue retention for sustained MAO-B inhibition. Unlike rasagiline, it retains catecholaminergic activity enhancer (CAE) properties and enables unique 18F-PET radioligand development—structurally impossible with non-fluorinated analogs. Whether validating neuroprotection in DSP-4 models or quantifying MAO-B density via PET, this compound is the definitive experimental tool.

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
CAS No. 103596-43-6
Cat. No. B011202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorodeprenyl
CAS103596-43-6
Synonyms(R)-(-)-4-fluorodeprenyl
(S)-(+)-4-fluorodeprenyl
4-fluorodeprenyl
4-fluorodeprenyl hydrochloride, (+-)-isomer
4-fluorodeprenyl hydrochloride, (-)-isomer
4-fluorodeprenyl, (-)-isome
Molecular FormulaC13H16FN
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)F)N(C)CC#C
InChIInChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3
InChIKeyMUDUXRHPVDVWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorodeprenyl (CAS 103596-43-6) — Fluorinated Selegiline Analog for MAO-B Research and PET Imaging


4-Fluorodeprenyl (p-fluoro-L-deprenyl; CAS 103596-43-6) is a halogenated derivative of the monoamine oxidase B (MAO-B) inhibitor selegiline (L-deprenyl) [1]. This substituted phenethylamine functions as a selective, irreversible MAO-B inhibitor and also exhibits catecholaminergic activity enhancer (CAE) properties [2]. The compound is structurally distinguished from selegiline by para-fluorination of the phenyl ring, a modification that substantially alters its metabolic profile, tissue pharmacokinetics, and radiolabeling utility while preserving the core propargylamine pharmacophore responsible for MAO-B inactivation. 4-Fluorodeprenyl exists as (R)-(-) and (S)-(+) enantiomers, with the (R)-(-) form demonstrating higher striatal retention in PET imaging studies [3]. Its fluorine-18 radiolabeled derivative serves as a PET radioligand for non-invasive quantification of MAO-B density in the living brain, enabling studies of astrogliosis and neuroinflammation in Parkinson's disease, Alzheimer's disease, and related neurodegenerative conditions [4]. The compound is metabolized in vivo to 4-fluoromethamphetamine and 4-fluoroamphetamine, both of which retain pharmacological activity [5].

4-Fluorodeprenyl Cannot Be Substituted by Selegiline or Rasagiline Without Altering Key Research Parameters


Selecting a generic selegiline analog or another in-class MAO-B inhibitor such as rasagiline for research purposes will produce fundamentally different outcomes across multiple experimental dimensions. The para-fluorination of 4-fluorodeprenyl is not a conservative structural modification — it introduces quantifiable shifts in metabolic fate, active metabolite brain exposure, and tissue residence time that cannot be approximated by dose adjustments of unsubstituted analogs [1]. Unlike selegiline, which produces amphetamine and methamphetamine as metabolites, 4-fluorodeprenyl yields 4-fluoroamphetamine and 4-fluoromethamphetamine, which achieve approximately three-fold higher brain concentrations at equivalent doses [2]. Furthermore, 4-fluorodeprenyl exhibits prolonged tissue retention compared to selegiline, a property with direct implications for sustained MAO-B inhibition and neuroprotective study designs [3]. Rasagiline, while also an irreversible MAO-B inhibitor, lacks the catecholaminergic activity enhancer properties and amphetamine-like metabolites characteristic of the deprenyl scaffold, rendering it pharmacologically non-equivalent in behavioral and neurochemical assays [4]. For researchers employing PET imaging, 4-fluorodeprenyl offers a unique radiolabeling advantage via 18F incorporation that is structurally impossible with selegiline or rasagiline. The quantitative evidence below documents exactly how and to what extent 4-fluorodeprenyl differs from its closest analogs, enabling informed procurement decisions based on experimental requirements rather than assumed functional equivalence.

Quantitative Differential Evidence — 4-Fluorodeprenyl vs. Selegiline and In-Class Alternatives


Three-Fold Higher Brain Exposure of Active Metabolites vs. Selegiline at Equivalent Doses

4-Fluorodeprenyl yields active fluorinated amphetamine metabolites that achieve significantly higher brain concentrations than the corresponding non-fluorinated metabolites of selegiline. Following administration of an equivalent dose, the levels of substituted amphetamine metabolites (4-fluoromethamphetamine and 4-fluoroamphetamine) in the brain are approximately three times higher for 4-fluorodeprenyl compared to the levels of methamphetamine and amphetamine produced from selegiline [1]. This quantifiable difference in metabolite brain exposure is a direct consequence of the 4-fluoro substitution and represents a metabolic fate that cannot be replicated by adjusting the dose of unsubstituted selegiline.

Pharmacokinetics Metabolism MAO-B inhibition

Prolonged Tissue Concentration and Sustained MAO-B Inhibition vs. Selegiline

4-Fluorodeprenyl (p-fluoro-deprenyl; PFD) exhibits extended tissue retention compared to selegiline, a property that confers more sustained MAO-B inhibitory effects. While PFD is slightly less potent as an MAO-B inhibitor in vitro than selegiline, it maintains a more prolonged concentration in tissues following in vivo administration [1]. This extended residence time translates to a longer duration of enzyme inhibition and enhanced neuroprotective efficacy. In comparative protection assays against the noradrenergic neurotoxin DSP-4, PFD demonstrated more effective and more lasting neuroprotection than selegiline [2]. The effects of PFD and its metabolites against DSP-4-induced toxicity were similarly protective to selegiline initially, but their protective effects were more lasting than that of selegiline [3]. This temporal advantage is particularly relevant for experimental paradigms requiring sustained MAO-B suppression without repeated dosing.

Tissue pharmacokinetics Enzyme inhibition Drug residence time

Superior Neuroprotection Against DSP-4-Induced Noradrenergic Toxicity vs. Selegiline

In a direct comparative study of neuroprotective efficacy, p-fluoro-deprenyl (PFD) demonstrated superior protection against DSP-4-induced noradrenergic neurodegeneration relative to the parent compound selegiline. PFD is more effective at protecting against the neurodegenerative effects of the noradrenergic neurotoxin DSP-4 compared to deprenyl [1]. This enhanced neuroprotective action is independent of the compound's MAO-B inhibitory potency, as PFD is slightly less potent as an MAO-B inhibitor in vitro than selegiline, yet achieves greater neuroprotection [2]. The protection mechanism involves metabolites of PFD, which are more effective inhibitors of noradrenaline and dopamine uptake than the parent compound, whereas neither selegiline nor its metabolites inhibit serotonin reuptake [3]. This selectivity profile distinguishes PFD from selegiline in assays where noradrenergic preservation is the primary endpoint.

Neuroprotection Noradrenergic toxicity DSP-4

Enantiomer-Dependent Striatal Retention: PET Imaging Differentiation for MAO-B Quantification

The (R)-(-) and (S)-(+) enantiomers of 4-fluorodeprenyl exhibit quantitatively distinct retention patterns in brain regions rich in MAO-B, a property critical for PET imaging applications. Comparative PET studies of the two carbon-11 labeled enantiomers in baboons showed a significantly lower retention of radioactivity in the striatum for the (S)-(+) enantiomer relative to the (R)-(-) enantiomer [1]. The (R)-(-) enantiomer demonstrated higher striatal accumulation, consistent with its greater affinity for MAO-B binding sites. This enantioselective retention is not observed with selegiline to the same quantifiable degree in comparable imaging paradigms. Additionally, the 18F-labeled derivative of 4-fluorodeprenyl enables PET imaging with the longer half-life (110 min) of fluorine-18 compared to carbon-11 (20 min), facilitating extended scanning protocols and multi-time-point measurements [2]. The radiochemical yield for (R)-(-)-[N-11C-methyl]-4-fluorodeprenyl synthesis is 30-40% under optimized Borch reductive methylation conditions [3].

PET imaging Enantioselectivity Radioligand development

Higher Dose Threshold for Methamphetamine-Like Discriminative Stimulus Effects vs. Selegiline

In a direct comparative study in squirrel monkeys, p-fluoro-L-deprenyl required a substantially higher dose to elicit methamphetamine-like discriminative stimulus effects compared to L-deprenyl (selegiline). Full generalization to the methamphetamine-training stimulus was produced by an intramuscular dose of 10.0 mg/kg of p-fluoro-L-deprenyl, whereas L-deprenyl and the fluorinated metabolites (p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine) were more potent, producing full generalization at doses of 1.0-3.2 mg/kg [1]. This represents approximately a 3- to 10-fold higher dose requirement for p-fluoro-L-deprenyl to achieve the same behavioral stimulus profile as its parent compound or metabolites. Additionally, under a fixed-ratio schedule of intravenous self-administration, p-fluoro-L-deprenyl did not maintain persistent self-administration behavior at doses up to 1.0 mg/kg, in contrast to cocaine which maintained robust responding [2]. Under a second-order schedule, moderate levels of self-administration were observed, with peak response rates significantly lower than those maintained by cocaine or D-amphetamine [3].

Behavioral pharmacology Abuse liability Discriminative stimulus

Fluorinated Metabolites with Enhanced Uptake Inhibition vs. Selegiline Metabolites

The fluorinated metabolites of 4-fluorodeprenyl exhibit quantitatively greater inhibition of noradrenaline and dopamine uptake compared to both the parent compound and the corresponding non-fluorinated metabolites of selegiline. Specifically, p-fluoro-methamphetamine (the N-methyl metabolite) and p-fluoro-amphetamine (the demethylated metabolite) are more effective inhibitors of noradrenaline and dopamine uptake than the parent compound 4-fluorodeprenyl [1]. In contrast, neither selegiline nor its metabolites (methamphetamine and amphetamine) inhibited the reuptake of serotonin, maintaining a catecholamine-selective uptake inhibition profile [2]. The metabolites of 4-fluorodeprenyl also demonstrate stereoisomer-dependent effects on transmitter amine release, with the (+)-isomers of the metabolites showing greater potency in release assays, while no significant differences were observed between stereoisomers in uptake inhibitory potencies [3]. This metabolite-driven pharmacology is a direct consequence of para-fluorination and represents a distinct pharmacodynamic signature not achievable with selegiline.

Monoamine uptake Metabolite pharmacology Catecholaminergic activity

Validated Research Applications for 4-Fluorodeprenyl (CAS 103596-43-6) Based on Quantitative Evidence


PET Radioligand Development for MAO-B Imaging in Neurodegenerative Disease Research

The 18F-labeled derivative of 4-fluorodeprenyl serves as a validated PET radioligand for non-invasive quantification of MAO-B density in the living brain. The (R)-(-) enantiomer demonstrates significantly higher striatal retention compared to the (S)-(+) enantiomer in baboon PET studies, confirming enantioselective binding to MAO-B-rich regions [1]. The 110-minute half-life of fluorine-18 enables extended scanning protocols and multi-time-point measurements not feasible with 11C-labeled selegiline. This application is grounded in the compound's irreversible MAO-B inhibition mechanism and its successful radiolabeling via nucleophilic aromatic substitution [2].

Sustained MAO-B Inhibition Studies Requiring Prolonged Tissue Residence

For experimental paradigms requiring extended MAO-B suppression without repeated dosing, 4-fluorodeprenyl offers measurably prolonged tissue concentration compared to selegiline. The compound maintains more sustained tissue levels following in vivo administration, translating to longer-lasting MAO-B inhibition and more durable neuroprotection in DSP-4 toxicity models [1]. This property is particularly relevant for chronic neuroprotection studies, aging research involving long-term enzyme inhibition, and investigations of sustained catecholaminergic enhancement.

Neuroprotection Assays in Noradrenergic Toxicity Models (DSP-4 Challenge)

4-Fluorodeprenyl demonstrates superior neuroprotective efficacy against DSP-4-induced noradrenergic neurodegeneration compared to selegiline [1]. The compound and its fluorinated metabolites provide more effective and more lasting protection of noradrenergic neurons in this validated neurotoxicity model. This application is specifically indicated for researchers investigating noradrenergic system preservation, neuroprotective mechanisms independent of MAO-B inhibition, or comparative evaluation of propargylamine derivatives in neurodegeneration paradigms.

Behavioral Pharmacology Studies of Psychostimulant-Like Discriminative Stimulus Effects

4-Fluorodeprenyl exhibits a distinct behavioral pharmacological profile characterized by a higher dose threshold (10.0 mg/kg) for methamphetamine-like discriminative stimulus effects compared to selegiline (1.0-3.2 mg/kg) in non-human primate models [1]. This quantifiable difference in dose-response relationship makes the compound a valuable tool for structure-activity relationship studies of the deprenyl scaffold, investigations of abuse liability determinants in MAO-B inhibitors, and comparative behavioral pharmacology of halogenated versus non-halogenated propargylamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorodeprenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.